4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Description
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a pyrazole ring substituted with bromine and methyl groups at the 4-, 3-, and 5-positions. The compound combines the aromaticity and hydrogen-bonding capacity of benzoic acid with the electron-deficient, halogenated pyrazole moiety, making it a candidate for applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWZVHNQPHRSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of a coupling reaction, where the pyrazole derivative is reacted with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Coupling Reactions: The pyrazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Core Modifications
- Pyrazole Substitution : The bromine atom in the target compound distinguishes it from analogs like 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, where an ethyl group replaces bromine. Bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings, whereas ethyl groups may increase lipophilicity .
- Linker and Functional Groups : Compared to the benzaldehyde derivative (), the benzoic acid group in the target compound provides stronger hydrogen-bonding capability and acidity (pKa ~4.2 for benzoic acid vs. ~7.5 for aldehydes), influencing solubility and target binding .
Physicochemical Properties
- Solubility : The benzoic acid moiety improves water solubility relative to ester () or ketone () derivatives, critical for bioavailability in drug design.
- Reactivity : The methyl ester analog () serves as a protected form of the carboxylic acid, allowing controlled hydrolysis to the active acid form .
Notes on Data Limitations
- Safety Data: Limited safety information exists for the target compound, though analogs like 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid recommend medical consultation upon exposure .
- Commercial Availability: The compound is marketed by Santa Cruz Biotechnology at $197–$399 per 250 mg–1 g, indicating niche research use .
Biological Activity
4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 295.13 g/mol |
| SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Br |
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In a study evaluating various pyrazole derivatives, it was found that several compounds demonstrated cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 2.43 to 14.65 µM, indicating potent growth inhibition compared to non-cancerous cells .
Mechanisms of Action
The anticancer effects of pyrazole derivatives are attributed to several mechanisms:
- Microtubule Destabilization : Certain derivatives inhibited microtubule assembly, which is crucial for cell division, leading to apoptosis in cancer cells .
- Apoptosis Induction : Compounds were shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death .
Study on Pyrazole Derivatives
A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. Among them, three specific compounds (7d, 7h, and 10c) showed promising results in inhibiting microtubule assembly at concentrations of 20 µM . The apoptosis-inducing capabilities were confirmed through morphological changes observed under microscopy at lower concentrations (1 µM).
Summary of Biological Activities
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization, apoptosis induction |
| 7h | HepG2 | 4.98 | Microtubule destabilization, apoptosis induction |
| 10c | MDA-MB-231 | 7.84 | Microtubule destabilization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?
- Answer: A typical synthesis involves condensation of substituted pyrazole precursors with benzoic acid derivatives under reflux conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol, catalyzed by glacial acetic acid, yields pyrazole derivatives . Optimization of solvent (e.g., ethanol for solubility), catalyst (e.g., acetic acid for protonation), and reaction time (4–12 hours) significantly impacts yield and purity. Evidence from IR and ¹H-NMR confirms successful cyclization and functional group retention .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers analyze?
- Answer:
- IR Spectroscopy: Detect characteristic peaks for C=O (1650–1670 cm⁻¹), SO₂ (1160–1335 cm⁻¹ in sulfonamide derivatives), and NH/OH stretches (3100–3450 cm⁻¹) .
- ¹H-NMR: Identify pyrazole ring protons (δ 3.5–5.0 ppm, split into multiplets due to coupling), aromatic protons (δ 7.4–8.1 ppm), and methyl groups (δ 1.0–2.3 ppm) .
- Elemental Analysis: Validate empirical formulas (e.g., C₂₅H₂₄Br₂N₄O₃S) with <0.5% deviation in C/H/N content .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in a cool, dry environment. Immediate first aid for exposure includes rinsing skin/eyes with water and seeking medical attention .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, aryl group addition) influence antimicrobial activity?
- Answer: Substituting the bromo group with electron-withdrawing groups (e.g., Cl, F) or introducing fluorophenyl moieties enhances activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives show MIC values <10 µg/mL due to improved membrane permeability and target binding . Conversely, bulkier substituents (e.g., naphthyl groups) may reduce solubility, necessitating formulation optimization .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Answer: Variations in assay conditions (e.g., bacterial strain susceptibility, inoculum size) and compound purity (e.g., residual solvents in crystallization) can lead to conflicting results. Standardize protocols using CLSI guidelines and validate purity via HPLC (>98%). For example, hydrazone derivatives exhibit variable MICs against Pseudomonas aeruginosa depending on the solvent used in disk diffusion assays .
Q. How can computational modeling guide the design of derivatives with enhanced carbonic anhydrase inhibition?
- Answer: Molecular docking (e.g., AutoDock Vina) identifies key interactions between the benzoic acid moiety and enzyme active sites (e.g., Zn²⁺ coordination). Derivatives with sulfonamide groups (e.g., 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide) show IC₅₀ values <50 nM due to hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity derivatives?
- Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates regioisomers. Recrystallization from ethanol/water mixtures improves purity (>99%), as evidenced by sharp melting points (e.g., 200–201°C for sulfonamide derivatives) .
Q. How do reaction solvents impact the regioselectivity of pyrazole ring formation?
- Answer: Polar aprotic solvents (e.g., DMF) favor N1-substitution due to stabilization of transition states, while ethanol promotes N2-substitution via hydrogen bonding. For example, ethanol yields 85% N1-isomer in this compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
